molecular formula C21H18N4O4S B2468147 N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-53-8

N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2468147
CAS No.: 1251560-53-8
M. Wt: 422.46
InChI Key: UPEAFKUSHPVHBU-UHFFFAOYSA-N
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Description

N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridine ring and a benzodioxin moiety, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The starting material, 1,4-benzodioxane-6-amine, is reacted with a sulfonyl chloride derivative in an aqueous alkaline medium to form the corresponding sulfonamide.

    Introduction of the Triazolopyridine Ring: The sulfonamide intermediate is then subjected to cyclization reactions to introduce the triazolopyridine ring.

    Benzylation: The final step involves the benzylation of the nitrogen atom to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of catalysts and solvents that facilitate the reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in Alzheimer’s disease patients.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the triazolopyridine ring in N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide distinguishes it from other similar compounds. This unique structure contributes to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-30(27,18-7-9-21-23-22-15-24(21)14-18)25(13-16-4-2-1-3-5-16)17-6-8-19-20(12-17)29-11-10-28-19/h1-9,12,14-15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEAFKUSHPVHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC3=CC=CC=C3)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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